N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 1,3-benzothiazole core substituted with methoxy (4-position) and methyl (7-position) groups. The pyrazole-5-carboxamide moiety is further modified with a methyl group at the 1-position and a pyridin-2-ylmethyl substituent.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-7-8-16(27-3)17-18(13)28-20(23-17)25(12-14-6-4-5-10-21-14)19(26)15-9-11-22-24(15)2/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHAIEFSNTZPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features and Differences
The compound is compared below with structurally related analogs from the evidence (Table 1):
Table 1: Structural Comparison of Target Compound and Analogs
Discussion:
Core Structure Variations: The target compound’s 1,3-benzothiazole core (bicyclic) contrasts with the monocyclic thiazole in analogs. Bicyclic systems often enhance binding affinity due to rigid conformations and increased surface area for target interactions.
Substituent Effects :
- Methoxy vs. Methyl Groups : The 4-methoxy group in the target compound may improve solubility compared to the 6-methyl group in 938022-31-2, while the 7-methyl substituent could enhance steric shielding against enzymatic degradation.
- Pyridine Position : The pyridin-2-ylmethyl group in the target compound vs. pyridin-3-yl in 938022-31-2 may influence target selectivity, as pyridine orientation affects π-π stacking and metal-coordination capabilities .
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